molecular formula C25H22N4O3 B8529941 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine

6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine

Cat. No.: B8529941
M. Wt: 426.5 g/mol
InChI Key: DGUVDQJGKOVXLA-UHFFFAOYSA-N
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Description

6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline and indazole moiety, which are known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine involves multiple steps. One common method includes the preparation of 4-chloro-6,7-dimethoxyquinoline, which is then reacted with other intermediates to form the final compound . The reaction conditions typically involve the use of solvents like diethylene glycol dimethyl ether, glycol dimethyl ether, or toluene, and chlorinating agents such as phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more hydrogenated forms of the compound.

Scientific Research Applications

6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinase enzymes, which play a crucial role in cell signaling pathways that regulate cell division and survival . By inhibiting these enzymes, the compound can potentially halt the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine is unique due to its specific structure, which combines quinoline and indazole moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine

InChI

InChI=1S/C25H22N4O3/c1-29-21-13-17(9-10-18(21)25(28-29)27-16-7-5-4-6-8-16)32-22-11-12-26-20-15-24(31-3)23(30-2)14-19(20)22/h4-15H,1-3H3,(H,27,28)

InChI Key

DGUVDQJGKOVXLA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NC5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution/suspension of Pd2dba3 (9.30 mg, 0.01 mmol), 2-(dicyclohexylphosphino)-2′-4′-6′-tri-i-propyl-1,1′-biphenyl (19.5 mg, 0.04 mmol), sodium tert-butoxide (46.0 mg, 0.48 mmol), 6-((6,7-bis(methyloxy)-4-quinolinyl)oxy)-1-methyl-1H-indazol-3-amine (Example 120, 119 mg, 0.34 mmol) and bromobenzene (53.4 mg, 0.34 mmol) in toluene (1 mL) was stirred at 100° C. for 16 h. After cooling to RT, the mixture was purified by silica gel chromatography (DCM/acetone: 100/0 to 70/30) to give the title compound as a white solid. MS (ESI, pos. ion) m/z: 427.3 (M+1). Mass Calc'd for C25H22N4O3: 426.47.
[Compound]
Name
2-(dicyclohexylphosphino)-2′-4′-6′-tri-i-propyl-1,1′-biphenyl
Quantity
19.5 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
119 mg
Type
reactant
Reaction Step One
Quantity
53.4 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
9.3 mg
Type
catalyst
Reaction Step One

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